What is the chemical structure of 2-Hydroxy-4,6-dipropoxybenzaldehyde
What is the chemical structure of 2-Hydroxy-4,6-dipropoxybenzaldehyde
Abstract
This technical guide provides a comprehensive overview of 2-Hydroxy-4,6-dipropoxybenzaldehyde, a substituted aromatic aldehyde with potential applications in organic synthesis and drug discovery. While specific literature on this compound is limited, this guide synthesizes information from analogous structures and established chemical principles to present its chemical structure, physicochemical properties, plausible synthetic routes, and potential applications. Detailed experimental protocols for its synthesis are provided, along with a discussion of the underlying chemical principles. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
Substituted hydroxybenzaldehydes are a class of organic compounds that serve as versatile intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals. Their unique molecular architecture, featuring hydroxyl and aldehyde functional groups on a benzene ring, allows for diverse chemical modifications, making them valuable building blocks in medicinal chemistry. This guide focuses on 2-Hydroxy-4,6-dipropoxybenzaldehyde, a less-common derivative whose propoxy groups may confer unique solubility and pharmacokinetic properties to its derivatives. While not as extensively studied as its methoxy counterparts, its structural motifs suggest potential as a scaffold for novel therapeutic agents.
Chemical Structure and Properties
The chemical structure of 2-Hydroxy-4,6-dipropoxybenzaldehyde consists of a benzene ring substituted with a hydroxyl group at position 2, and two propoxy groups at positions 4 and 6. The presence of these functional groups dictates its chemical reactivity and physical properties.
Chemical Structure:
Caption: Chemical structure of 2-Hydroxy-4,6-dipropoxybenzaldehyde.
Table 1: Physicochemical Properties of 2-Hydroxy-4,6-dipropoxybenzaldehyde and Related Compounds
| Property | 2-Hydroxy-4,6-dipropoxybenzaldehyde (Predicted) | 2-Hydroxy-4,6-dimethoxybenzaldehyde[1] | 2-Hydroxy-4,6-dimethylbenzaldehyde[2] |
| CAS Number | 134885-08-4[3] | 708-76-9 | 1666-02-0 |
| Molecular Formula | C13H18O4 | C9H10O4 | C9H10O2 |
| Molecular Weight | 238.28 g/mol | 182.17 g/mol | 150.17 g/mol |
| Appearance | Likely a crystalline solid | Crystalline solid | Crystalline solid |
| Solubility | Soluble in organic solvents like ethanol, acetone, and ethyl acetate. Limited solubility in water. | Soluble in organic solvents. | Soluble in organic solvents. |
| Boiling Point | > 300 °C (Estimated) | Not available | Not available |
| Melting Point | Not available | 77-79 °C | 55-57 °C |
Note: Properties for 2-Hydroxy-4,6-dipropoxybenzaldehyde are predicted based on its chemical structure and data from analogous compounds due to the limited availability of experimental data.
Synthesis of 2-Hydroxy-4,6-dipropoxybenzaldehyde
The synthesis of 2-Hydroxy-4,6-dipropoxybenzaldehyde can be approached through a multi-step process involving the introduction of the propoxy groups onto a dihydroxybenzaldehyde precursor, followed by the formylation of the resulting dipropoxybenzene.
Synthetic Strategy
A plausible synthetic route starts from 2,4-dihydroxybenzaldehyde. The two hydroxyl groups can be alkylated to propoxy groups using a Williamson ether synthesis.[4][5] This method is widely used for the preparation of ethers and involves the reaction of an alkoxide with a primary alkyl halide. Subsequently, a formylation reaction can be employed to introduce the aldehyde group at the ortho position to the hydroxyl group.
Caption: Proposed synthetic workflow for 2-Hydroxy-4,6-dipropoxybenzaldehyde.
Detailed Experimental Protocol
Step 1 & 2: Synthesis of 2,4-Dipropoxybenzaldehyde via Williamson Ether Synthesis
This procedure is adapted from standard Williamson ether synthesis protocols.[4][6]
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Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (72.4 mmol) of 2,4-dihydroxybenzaldehyde in 100 mL of anhydrous acetone.
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Addition of Base: Add 30.2 g (218.4 mmol) of anhydrous potassium carbonate to the solution.
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Addition of Alkyl Halide: Slowly add 21.4 mL (231.7 mmol) of 1-bromopropane to the stirred suspension.
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Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid residue with acetone.
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Solvent Removal: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator.
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Extraction: Dissolve the crude residue in 100 mL of ethyl acetate and wash with 2 x 50 mL of 1M NaOH solution to remove any unreacted starting material, followed by 2 x 50 mL of brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dipropoxybenzaldehyde.
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Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 3 (Proposed): Ortho-formylation of 1,3-Dipropoxybenzene
This step is a conceptual adaptation of the Gattermann reaction for the formylation of activated aromatic rings.[7][8]
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Reactant Preparation: In a flame-dried, three-necked 250 mL round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place 1,3-dipropoxybenzene (synthesized from resorcinol via Williamson ether synthesis). Add anhydrous diethyl ether as the solvent.
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Catalyst Addition: Cool the flask in an ice bath and add a Lewis acid catalyst such as anhydrous aluminum chloride.
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Gattermann Reaction: Prepare a mixture of zinc cyanide and hydrogen chloride gas (or use zinc cyanide and bubble HCl gas through the solution). Add this mixture dropwise to the reaction flask with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to proceed at 0-5 °C for several hours, monitoring the progress by TLC.
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Quenching: Carefully quench the reaction by pouring the mixture into ice-cold dilute hydrochloric acid.
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Extraction: Extract the product with diethyl ether (3 x 50 mL).
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Washing and Drying: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate.
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Purification: After filtering and removing the solvent, purify the crude 2-Hydroxy-4,6-dipropoxybenzaldehyde by column chromatography or recrystallization.
Applications in Drug Discovery and Development
Potential Therapeutic Areas:
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Antimicrobial Agents: Hydroxybenzaldehyde derivatives have been investigated for their antibacterial and antifungal properties.[13] The lipophilic nature of the propoxy groups in 2-Hydroxy-4,6-dipropoxybenzaldehyde may enhance its ability to penetrate microbial cell membranes.
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Antioxidant Activity: Phenolic compounds are known for their antioxidant properties due to their ability to scavenge free radicals.[14] The hydroxyl group on the aromatic ring of the title compound suggests potential antioxidant activity.
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Enzyme Inhibition: Substituted benzaldehydes can act as inhibitors of various enzymes, which is a key strategy in the development of new drugs.[11]
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Anti-inflammatory and Anticancer Applications: Many natural and synthetic compounds containing the hydroxybenzaldehyde scaffold have exhibited anti-inflammatory and anticancer activities.
Caption: Potential drug discovery workflow starting from 2-Hydroxy-4,6-dipropoxybenzaldehyde.
Conclusion
2-Hydroxy-4,6-dipropoxybenzaldehyde represents a chemical entity with untapped potential in the fields of organic synthesis and medicinal chemistry. While direct experimental data is sparse, this guide provides a solid foundation for its synthesis and exploration based on established chemical principles and data from analogous compounds. The synthetic protocols outlined herein offer a practical starting point for researchers to produce this compound for further investigation. The potential for derivatization and the promising biological activities of the broader class of hydroxybenzaldehydes make 2-Hydroxy-4,6-dipropoxybenzaldehyde an attractive target for future research endeavors in drug discovery.
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Show how you would use the Williamson ether synthesis to prepare the following ethers. You may use any alcohols or phenols as your organic starting materials. Cyclohexyl propyl ether Isopropyl methyl ether 1-methoxy-4-nitrobenzene Ethyl n-propyl ether (two ways) Benzyl tert-butyl ether (benzyl - Vaia. [Link]
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